Troxipide
Vue d'ensemble
Description
Le Troxipide est un agent cytoprotecteur gastrique systémique non anti-sécrétoire, doté de propriétés anti-ulcéreuses, anti-inflammatoires et muco-sécrétoires. Il est principalement utilisé dans le traitement de la maladie de reflux gastro-œsophagien et des ulcères gastriques. Le this compound est connu pour sa capacité à protéger la muqueuse gastrique indépendamment du pH de l'estomac ou du duodénum .
Applications De Recherche Scientifique
Troxipide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of gastric cytoprotective agents.
Biology: this compound is studied for its effects on gastric mucosal protection and its interaction with various biological pathways.
Medicine: The compound is extensively researched for its therapeutic potential in treating gastric ulcers and gastroesophageal reflux disease.
Industry: this compound is used in the formulation of gastroretentive drug delivery systems to improve the bioavailability and efficacy of oral medications
Mécanisme D'action
Target of Action
Troxipide is a systemic non-antisecretory gastric cytoprotective agent . Its primary targets are the components of the gastric mucosa, specifically glucosamine, mucopolysaccharides, and collagen . These components play a crucial role in maintaining the integrity and function of the gastric mucosa .
Mode of Action
This compound interacts with its targets by fortifying the gastric mucosal barrier . It increases the content of glucosamine, mucopolysaccharides, and collagen in the gastric mucosa . Glucosamine stimulates glycoprotein synthesis and protective mechanisms of the gastric mucosa, aiding in ulcer healing . Mucopolysaccharides impart structural integrity to the gastric mucosa, and collagen provides mechanical protection, high tensile strength, and slow digestibility to the gastric mucosa .
Biochemical Pathways
This compound affects the prostaglandin (PG) pathway, particularly PGE2 . These cytoprotective PGs stimulate mucus, bicarbonate, and phospholipid secretion; increase mucosal blood flow; and accelerate epithelial restitution and mucosal healing . They also inhibit mast cell activation, and leukocyte and platelet adherence to the vascular endothelium . Thus, continuous generation of PGE2 by gastric mucosa is crucial for the maintenance of mucosal integrity and protection against ulcerogenic and necrotizing agents .
Pharmacokinetics
This compound is well absorbed throughout the gastrointestinal tract with a relative bioavailability of 99.6% . It has an elimination half-life of 7.5 hours and is excreted in urine . In a study, the Cmax, Ka, t1/2, AUC (0−t), and AUC (0−∞) of this compound were significantly increased in rats with gastric ulcers compared with normal control rats .
Result of Action
The result of this compound’s action is the protection of the gastric mucosa. It increases mucus production, cytoprotective prostaglandin secretion, and regeneration of collagen fibers . It also reduces inflammatory mediator-induced neutrophil migration and reactive oxygen species generation in the gastric mucosa, enhancing gastric mucosal metabolism and microcirculation .
Analyse Biochimique
Biochemical Properties
Troxipide interacts with various biomolecules to exert its effects. It fortifies the gastric mucosal barrier by increasing the content of glucosamine, mucopolysaccharides, and collagen . Glucosamine is an amino-sugar that stimulates glycoprotein synthesis and protective mechanisms of the gastric mucosa . Mucopolysaccharides impart structural integrity to the gastric mucosa and collagen imparts properties like ionic capability to attract blood components essential to tissue regeneration .
Cellular Effects
This compound influences cell function by stimulating cytoprotective prostaglandins (PGs), especially PGE 2 . These PGs stimulate mucus, bicarbonate, and phospholipid secretion; increase mucosal blood flow; and accelerate epithelial restitution and mucosal healing . They also inhibit mast cell activation, and leukocyte and platelet adherence to the vascular endothelium .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It increases the content of glucosamine, mucopolysaccharides, and collagen in the gastric mucosa . It also stimulates the production of cytoprotective prostaglandins, especially PGE 2 .
Temporal Effects in Laboratory Settings
The pharmacokinetics results suggest that the Cmax, Ka, t1/2, AUC (0−t), and AUC (0−∞) of this compound were significantly increased in rats with gastric ulcer compared with normal control rats . The Vz, K10, and absolute bioavailability of this compound were obviously decreased in rats with gastric ulcer compared with normal control rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. A total of 45 metabolites, including 9 phase I metabolites and 36 phase II metabolites, were identified based on MS/MS spectra . Specific enzymes or cofactors that it interacts with are not mentioned in the current literature.
Transport and Distribution
The tissue distribution of this compound (in the liver, lung, and kidney) was significantly different between the two groups of rats
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le Troxipide peut être synthétisé par une réaction d'hydrogénation impliquant le 3,4,5-triéthoxy-N-[(3RS)-pyridin-3-yl] benzamide . Les conditions réactionnelles impliquent généralement l'utilisation d'un catalyseur d'hydrogénation sous température et pression contrôlées pour obtenir le produit souhaité.
Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en utilisant une voie synthétique similaire, mais à plus grande échelle. Le processus implique l'utilisation de la chromatographie liquide haute performance (HPLC) pour garantir la pureté et la constance du produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le Troxipide subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former différents métabolites.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire différents dérivés.
Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant sa partie méthoxybenzène.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions incluent divers métabolites et dérivés qui conservent la structure de base du this compound, mais présentent des propriétés pharmacologiques différentes .
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude des agents cytoprotecteurs gastriques.
Biologie : Le this compound est étudié pour ses effets sur la protection de la muqueuse gastrique et son interaction avec diverses voies biologiques.
Médecine : Le composé est largement étudié pour son potentiel thérapeutique dans le traitement des ulcères gastriques et de la maladie de reflux gastro-œsophagien.
Industrie : Le this compound est utilisé dans la formulation de systèmes de libération de médicaments gastro-rétentifs pour améliorer la biodisponibilité et l'efficacité des médicaments administrés par voie orale
5. Mécanisme d'action
Le this compound fonctionne en interagissant avec des récepteurs dans le tractus gastro-intestinal, ce qui entraîne l'activation de mécanismes protecteurs qui renforcent l'intégrité de la paroi de l'estomac. Ce mécanisme contribue à la réduction de l'inflammation et à l'amélioration de la cicatrisation. Le composé stimule la production de prostaglandines cytoprotectrices, qui augmentent la sécrétion de mucus, de bicarbonate et de phospholipides, améliorent le flux sanguin muqueux et accélèrent la restitution épithéliale et la cicatrisation de la muqueuse .
Composés similaires :
Misoprostol : Un autre agent cytoprotecteur gastrique qui stimule la sécrétion de mucus et de bicarbonate.
Sucralfate : Forme une barrière protectrice sur la muqueuse gastrique.
Inhibiteurs de la pompe à protons (par exemple, l'oméprazole) : Réduisent la sécrétion d'acide gastrique mais n'ont pas les mêmes propriétés cytoprotectrices que le this compound.
Unicité du this compound : Le this compound est unique en sa capacité à protéger la muqueuse gastrique indépendamment du pH de l'estomac ou du duodénum. Contrairement aux inhibiteurs de la pompe à protons, le this compound ne réduit pas la sécrétion d'acide gastrique, mais améliore plutôt les mécanismes de protection naturels de la muqueuse gastrique .
Comparaison Avec Des Composés Similaires
Misoprostol: Another gastric cytoprotective agent that stimulates mucus and bicarbonate secretion.
Sucralfate: Forms a protective barrier on the gastric mucosa.
Proton Pump Inhibitors (e.g., Omeprazole): Reduce gastric acid secretion but do not have the same cytoprotective properties as troxipide.
Uniqueness of this compound: this compound is unique in its ability to protect the gastric mucosa irrespective of the pH of the stomach or duodenum. Unlike proton pump inhibitors, this compound does not reduce gastric acid secretion but instead enhances the natural protective mechanisms of the gastric mucosa .
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-piperidin-3-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-12-7-10(8-13(20-2)14(12)21-3)15(18)17-11-5-4-6-16-9-11/h7-8,11,16H,4-6,9H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIITVVESCNIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023725 | |
Record name | Troxipide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30751-05-4 | |
Record name | Troxipide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30751-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Troxipide [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030751054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Troxipide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13419 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Troxipide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Troxipide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROXIPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6QJX1Q00Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.